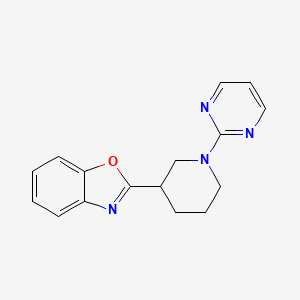
1-(1H-吲哚-3-基)-3-(吡啶-3-基甲基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea derivatives often involves computer-aided design to optimize structures for biological activity. These derivatives are synthesized to evaluate their antiproliferative activity against various cancer cell lines, demonstrating the importance of the synthesis approach in medicinal chemistry. For example, derivatives designed and synthesized for anticancer evaluation have shown significant antiproliferative effects, highlighting the relevance of synthesis strategies in discovering new therapeutic agents (Jian Feng et al., 2020).
Molecular Structure Analysis
The molecular structure of 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea derivatives is crucial for their biological activity. Studies involving NMR spectroscopy and quantum chemical calculations have been used to explore the substituent effect on complexation and the molecular structure's impact on biological activity. For example, the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates have been studied, indicating the classical substituent effect on association and the importance of molecular structure in complex formation (B. Ośmiałowski et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea derivatives includes their participation in various chemical reactions that enhance their biological activity or modify their chemical properties. For instance, the synthesis of pyrido[2,1-a]indoles from 1-(pyridin-2-yl)-1H-indoles and γ-substituted propargyl alcohols through Rh/Cu-catalyzed multiple C-H, C-C, and C-N bond cleavage demonstrates the compound's versatility in chemical transformations (Ting Li et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility and crystal structure, are essential for understanding the compound's behavior in biological systems and its formulation for therapeutic use. Studies on the synthesis and properties of related urea compounds have explored these aspects, providing insights into how the physical properties can influence biological activity and drug formulation (V. D'yachenko et al., 2019).
Chemical Properties Analysis
The chemical properties of 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea derivatives, such as their reactivity, stability, and interactions with biological targets, are crucial for their function as potential therapeutic agents. Research on the binding of carboxylic acids by fluorescent pyridyl ureas, for example, sheds light on the chemical properties that enable these compounds to interact with biological molecules, which is fundamental for their bioactivity and potential therapeutic applications (L. Jordan et al., 2010).
科学研究应用
尿素酶抑制剂用于医疗应用
尿素酶抑制剂,包括各种尿素衍生物,已被广泛研究,用于治疗由尿素酶产生的细菌引起的胃部和泌尿道感染,如幽门螺杆菌。这些研究强调了需要具有比当前选择更少副作用的新型尿素酶抑制剂,突显了尿素衍生物在解决感染及其并发症中的治疗潜力(Kosikowska & Berlicki, 2011)。
尿素生物传感器用于健康监测
关于尿素生物传感器的研究显示了在检测和量化尿素浓度方面的重大进展,这对于诊断和管理与异常尿素水平相关的疾病,如肾衰竭和肝病至关重要。这项研究强调了尿素衍生物在开发生物传感器方面的重要性,这可以在健康监测和疾病管理中发挥关键作用(Botewad et al., 2021)。
药物设计和生物活性
尿素的独特氢键能力使其成为药物设计中的重要功能团,被纳入显示广泛生物活性的小分子中。对各种尿素衍生物作为生物靶标调节剂的研究证实了它们在药物化学中的重要性,暗示了特定尿素衍生物在创造更有效和选择性的治疗剂中的潜在用途(Jagtap et al., 2017)。
农业和环境应用
在农业中,尿素作为反刍动物的非蛋白氮源发挥着关键作用,提高了尿素利用效率及其在瘤胃细菌尿素调节中的调控。这项研究为发展增强反刍动物尿素利用的策略奠定了基础,有助于更可持续的农业实践(Jin et al., 2018)。
吲哚衍生物在肝脏保护中的作用
吲哚衍生物,包括吲哚-3-甲醇及其主要衍生物,显示出对慢性肝损伤的保护作用。这些化合物调节转录因子,缓解氧化应激,并调节与肝脏健康相关的酶,表明吲哚衍生物在肝病预防和治疗中的治疗潜力(Wang et al., 2016)。
属性
IUPAC Name |
1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c20-15(18-9-11-4-3-7-16-8-11)19-14-10-17-13-6-2-1-5-12(13)14/h1-8,10,17H,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXZHJFHKTYAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

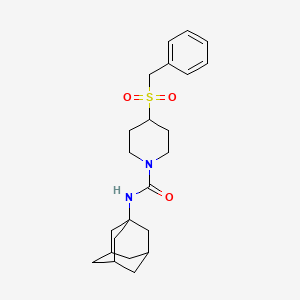
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2495112.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2495114.png)
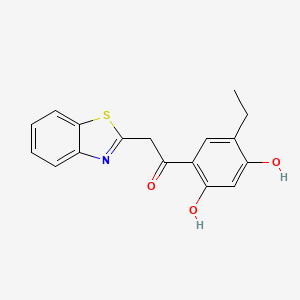
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2495117.png)
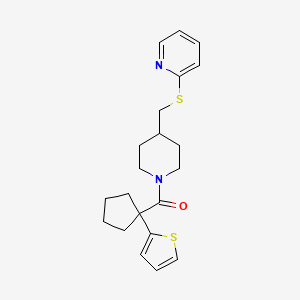
![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2495121.png)
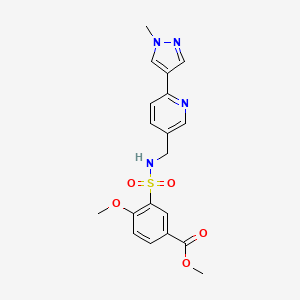
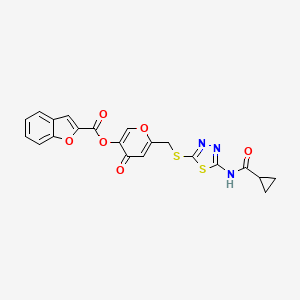


![2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid](/img/structure/B2495132.png)
